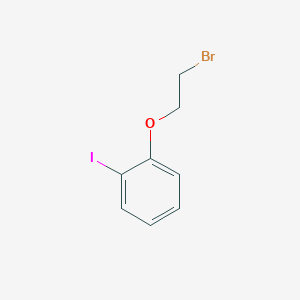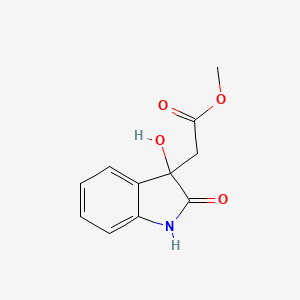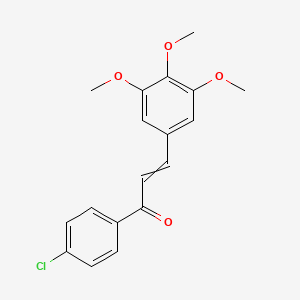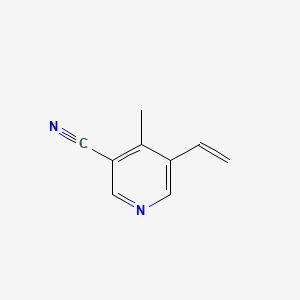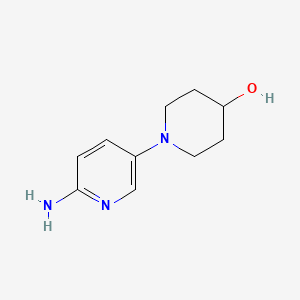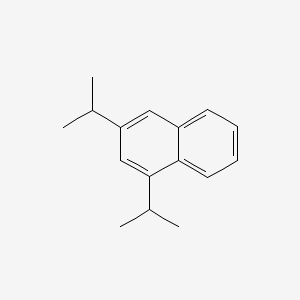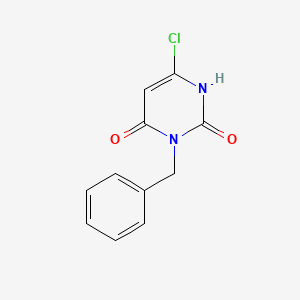
3-benzyl-6-chloro-1H-pyrimidine-2,4-dione
描述
“3-benzyl-6-chloro-1H-pyrimidine-2,4-dione” is a chemical compound with the linear formula C11H9ClN2O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The benzyl and chloro groups are attached to this ring .作用机制
The mechanism of action of 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, the compound has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. This inhibition leads to a decrease in cell proliferation, which may be responsible for the anti-cancer activity of this compound. Additionally, the compound has been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation. This inhibition leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, the compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress. Furthermore, the compound has been found to have an effect on the central nervous system, which may be responsible for its potential use in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, the compound has shown promising activity against various diseases, which makes it a valuable tool for drug development. However, there are also limitations to the use of this compound in lab experiments. For example, the compound has low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in drug development.
未来方向
There are many potential future directions for the study of 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione. One direction is to further investigate the mechanism of action of the compound, in order to optimize its use in drug development. Additionally, the compound could be modified in order to improve its solubility and pharmacokinetic properties. Furthermore, the anti-inflammatory and neurological effects of this compound could be further investigated, in order to determine its potential use in the treatment of these disorders. Finally, the compound could be tested in preclinical and clinical trials, in order to determine its safety and efficacy as a drug.
科学研究应用
3-benzyl-6-chloro-1H-pyrimidine-2,4-dione has shown potential in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-proliferative activity against cancer cells, which makes it a promising candidate for chemotherapy. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation, suggesting that it may have anti-inflammatory properties. Furthermore, the compound has been found to have an effect on the central nervous system, which may make it useful in the treatment of neurological disorders.
属性
IUPAC Name |
3-benzyl-6-chloro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-6-10(15)14(11(16)13-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFWAEIVJCCLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359091 | |
| Record name | 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49664945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5759-76-2 | |
| Record name | 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







